molecular formula C10H16O B056846 (-)-Pulegone CAS No. 3391-90-0

(-)-Pulegone

Cat. No. B056846
M. Wt: 152.23 g/mol
InChI Key: NZGWDASTMWDZIW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05908945

Procedure details

28.5 ml (33 mmol) of trimethylaluminum as 10% solution in toluene is instilled in 4.56 g (30 mmol) of 2-isopropylidene-5-methyl-cyclohexan-1-one (pulegone) and 214.5 mg (1.5 mmol) of CuBr in 30 ml of ethyl acetate. The reaction solution is stirred for 1 more hour at 25° C. For hydrolysis, 2 ml of water is carefully added and stirred for 15 more minutes. The inorganic solid is suctioned off, rewashed with ethyl acetate and the solution is concentrated by evaporation in a vacuum. Distillation of the crude product at 120° C./6 torr yields 3.4 g of 2-tert-butyl-5-methyl-cyclohexanone (70% of theory) as a mixture of isomers.
Quantity
28.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-isopropylidene-5-methyl-cyclohexan-1-one
Quantity
4.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
214.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][Al](C)C.[C:5](=[C:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH2:10][C:9]1=[O:15])([CH3:7])[CH3:6].O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[C:5]([CH:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[CH2:10][C:9]1=[O:15])([CH3:1])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
C[Al](C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-isopropylidene-5-methyl-cyclohexan-1-one
Quantity
4.56 g
Type
reactant
Smiles
C(C)(C)=C1C(CC(CC1)C)=O
Step Four
Name
CuBr
Quantity
214.5 mg
Type
reactant
Smiles
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 1 more hour at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is carefully added
STIRRING
Type
STIRRING
Details
stirred for 15 more minutes
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated by evaporation in a vacuum
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product at 120° C./6 torr

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1C(CC(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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